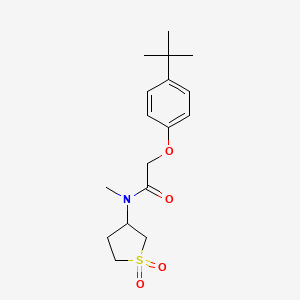![molecular formula C22H21N3O3S B4063641 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4063641.png)
2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-methoxyphenyl)acetamide
Vue d'ensemble
Description
2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H21N3O3S and its molecular weight is 407.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-methoxyphenyl)acetamide is 407.13036271 g/mol and the complexity rating of the compound is 691. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Insecticidal Activity
Pyridine derivatives, including closely related compounds, have been synthesized and tested for their insecticidal properties. For example, a study highlighted the synthesis and toxicity of certain pyridine derivatives against the cowpea aphid, demonstrating significant insecticidal activity. This research suggests potential applications of similar compounds in developing new insecticides for agricultural purposes (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Antimicrobial and Antifungal Activities
Several studies have explored the antimicrobial and antifungal activities of pyridine and thiazole derivatives. One research effort synthesized thiazoles and their fused derivatives, testing them against bacterial and fungal isolates. These compounds showed significant antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Antitumor Evaluation
Research on polyfunctionally substituted heterocyclic compounds derived from similar chemical frameworks has demonstrated promising antitumor activities. These compounds were evaluated for their antiproliferative activity against various human cancer cell lines, showing high inhibitory effects. This suggests the potential of these compounds in cancer therapy research (Shams, Mohareb, Helal, & Mahmoud, 2010).
Synthesis and Characterization for Textile Applications
Novel antimicrobial dyes and their precursors based on conjugate enaminones and/or enaminonitrile moieties have been synthesized for textile finishing. These compounds showed significant antimicrobial activity, suggesting their application in the textile industry for producing antimicrobial fabrics (Shams, Mohareb, Helal, & Mahmoud, 2011).
Chemical Synthesis and Biological Activities
Another research area involves the chemical synthesis of analogues bearing different substituents, evaluating their biological activities, such as their role in inhibiting methionine synthase for potential anti-cancer activity. These studies contribute to the understanding of the chemical compound's versatility and potential in medical and pharmaceutical research (Elfekki, Hassan, Elshihawy, Ali, & Eltamany, 2014).
Propriétés
IUPAC Name |
2-[[5-cyano-4-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-14-5-3-4-6-17(14)18-11-20(26)25-22(19(18)12-23)29-13-21(27)24-15-7-9-16(28-2)10-8-15/h3-10,18H,11,13H2,1-2H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHXODTZMAPTHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-chlorobenzoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine](/img/structure/B4063568.png)
![N-(4-ethoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B4063572.png)
![1-{4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B4063576.png)
![5-[(2,4-dichlorophenoxy)methyl]-N-(3-pyridinylmethyl)-2-furamide](/img/structure/B4063582.png)
![methyl {[3-cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetate](/img/structure/B4063594.png)
![1-(3-methylphenyl)-4-[4-(4-nitrophenyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4063600.png)
![2-[4-(benzyloxy)phenyl]-1-(2-methoxyphenyl)-5-oxo-2-pyrrolidinecarbonitrile](/img/structure/B4063608.png)
![4-bromophenyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanoate](/img/structure/B4063613.png)

![5-[4-(2-furoyl)-1-piperazinyl]-N-methyl-2-nitroaniline](/img/structure/B4063621.png)
![4-phenyl-1-[2-(4H-1,2,4-triazol-4-yl)ethyl]piperidine](/img/structure/B4063631.png)
![2-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4063636.png)
